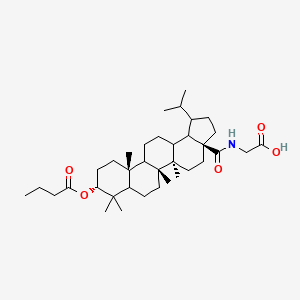

FXR antagonist 1

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C36H59NO5 |

|---|---|

Molekulargewicht |

585.9 g/mol |

IUPAC-Name |

2-[[(1S,3aS,5aR,5bR,9R,11aR)-9-butanoyloxy-5a,5b,8,8,11a-pentamethyl-1-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]acetic acid |

InChI |

InChI=1S/C36H59NO5/c1-9-10-29(40)42-27-15-16-33(6)25(32(27,4)5)14-17-35(8)26(33)12-11-24-30-23(22(2)3)13-18-36(30,20-19-34(24,35)7)31(41)37-21-28(38)39/h22-27,30H,9-21H2,1-8H3,(H,37,41)(H,38,39)/t23-,24?,25?,26?,27+,30?,33-,34+,35+,36-/m0/s1 |

InChI-Schlüssel |

CLKCLHBPLVDIOB-SUZUPGMJSA-N |

Isomerische SMILES |

CCCC(=O)O[C@@H]1CC[C@@]2(C3CCC4C5[C@@H](CC[C@@]5(CC[C@]4([C@@]3(CCC2C1(C)C)C)C)C(=O)NCC(=O)O)C(C)C)C |

Kanonische SMILES |

CCCC(=O)OC1CCC2(C3CCC4C5C(CCC5(CCC4(C3(CCC2C1(C)C)C)C)C(=O)NCC(=O)O)C(C)C)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Farnesoid X Receptor (FXR) Antagonists in Liver Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Farnesoid X Receptor (FXR) in Hepatic Homeostasis

The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily (NR1H4), is a ligand-activated transcription factor that functions as a master regulator of bile acid, lipid, and glucose metabolism.[1][2] Highly expressed in the liver and intestine, FXR acts as an intracellular sensor for bile acids, its natural endogenous ligands.[3][4] Upon activation, FXR orchestrates a complex transcriptional network that maintains metabolic homeostasis and protects liver cells from the cytotoxic effects of excessive bile acid accumulation.[5][6] This intricate control makes FXR a significant therapeutic target for a range of metabolic and liver diseases, including cholestasis and non-alcoholic steatohepatitis (NASH).[1][4] While FXR agonists have been extensively studied, FXR antagonists represent a distinct pharmacological class with unique mechanisms and therapeutic potential. This guide provides a detailed examination of the molecular mechanism of FXR antagonists specifically within liver cells.

The Canonical FXR Agonist Signaling Pathway in Hepatocytes

To understand the action of antagonists, it is crucial to first delineate the canonical agonist-driven pathway.

-

Ligand Binding and Activation: The pathway is initiated when bile acids (BAs), such as chenodeoxycholic acid (CDCA), enter the hepatocyte and bind to the ligand-binding domain of FXR in the cytoplasm or nucleus.[7]

-

Heterodimerization: Ligand binding induces a conformational change in FXR, promoting its heterodimerization with another nuclear receptor, the Retinoid X Receptor (RXR).[8]

-

DNA Binding: The activated FXR/RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as FXR response elements (FXREs), which are typically inverted repeats separated by one nucleotide (IR-1), located in the promoter regions of target genes.[1][9]

-

Transcriptional Regulation: Upon binding to an FXRE, the FXR/RXR complex recruits a suite of coactivator proteins (e.g., SRC-1) to the promoter region, initiating the transcription of target genes.[2]

The primary role of this pathway in the liver is to prevent the accumulation of cytotoxic levels of bile acids. This is achieved by:

-

Upregulating Bile Acid Efflux: FXR activation strongly induces the expression of genes responsible for transporting bile acids out of the hepatocyte, including the Bile Salt Export Pump (BSEP or ABCB11) and the Organic Solute Transporter alpha/beta (OSTα/β).[10][11]

-

Inhibiting Bile Acid Synthesis: FXR indirectly represses the synthesis of new bile acids from cholesterol. It does this by inducing the expression of the Small Heterodimer Partner (SHP or NR0B2), an atypical nuclear receptor that lacks a DNA-binding domain.[5] SHP, in turn, inhibits the transcriptional activity of liver receptor homolog-1 (LRH-1), which is required for the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classic bile acid synthesis pathway.[5][10]

Core Mechanism of Action of FXR Antagonists

FXR antagonists are molecules that bind to the FXR protein but fail to elicit the transcriptional response triggered by agonists. Their primary mechanism involves preventing the receptor from adopting an active conformation.

-

Competitive Binding: Most known FXR antagonists are competitive inhibitors. They occupy the same ligand-binding pocket as endogenous bile acids, thereby preventing agonists from binding and activating the receptor.[12]

-

Inhibition of Conformational Change: Upon binding, an antagonist does not induce the specific conformational shift required for the release of corepressor proteins and the recruitment of coactivators. Instead, it may stabilize an inactive conformation or promote the binding of corepressors.

-

Blocked Transcriptional Activation: Consequently, the antagonist-bound FXR/RXR complex is transcriptionally silent. It cannot effectively initiate the transcription of target genes like SHP and BSEP.[13]

The downstream cellular effects in hepatocytes are largely the opposite of those seen with agonists:

-

Disinhibition of Bile Acid Synthesis: By preventing the induction of SHP, antagonists effectively remove the brake on CYP7A1 gene expression. This leads to an increase in the synthesis of bile acids from cholesterol.[13]

-

Suppression of Bile Acid Efflux: The expression of key bile acid transporters, particularly BSEP, is not induced and may be reduced. This can impair the liver's ability to clear bile acids, a mechanism that has been implicated in certain forms of drug-induced liver injury (DILI).[14]

-

Crosstalk with Inflammatory Pathways: FXR activation is known to antagonize the pro-inflammatory NF-κB pathway.[8] Therefore, FXR antagonists may disinhibit NF-κB, potentially leading to an increased inflammatory response in the liver.

References

- 1. What are FXR antagonists and how do they work? [synapse.patsnap.com]

- 2. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis [aginganddisease.org]

- 5. Update on FXR Biology: Promising Therapeutic Target? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Farnesoid X Receptor Protects Liver Cells from Apoptosis Induced by Serum Deprivation in Vitro and Fasting in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of Orally Active and Nonsteroidal Farnesoid X Receptor (FXR) Antagonist with Propensity for Accumulation and Responsiveness in Ileum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Farnesoid X receptor antagonizes NF-κB in hepatic inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fxr target genes: Topics by Science.gov [science.gov]

- 12. researchgate.net [researchgate.net]

- 13. FXR antagonism of NSAIDs contributes to drug-induced liver injury identified by systems pharmacology approach - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vitro assessment of farnesoid X receptor antagonism to predict drug-induced liver injury risk - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cutting Edge of Farnesoid X Receptor (FXR) Antagonism: A Technical Guide to Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

The Farnesoid X Receptor (FXR), a nuclear receptor activated by bile acids, has emerged as a critical regulator of bile acid, lipid, and glucose homeostasis. While FXR agonists have been extensively studied for metabolic diseases, the therapeutic potential of FXR antagonists is a rapidly growing field of interest. Antagonism of FXR has shown promise in the treatment of conditions such as cholestasis, certain cancers, and metabolic disorders where dampening FXR signaling is beneficial. This technical guide provides an in-depth overview of the discovery and synthesis of novel FXR antagonists, complete with quantitative data, detailed experimental protocols, and visual representations of key biological and experimental pathways.

Quantitative Data Summary of Novel FXR Antagonists

The following table summarizes the in vitro potency of various recently developed FXR antagonists, offering a comparative look at their efficacy.

| Compound Class | Compound Name/ID | Antagonistic Activity (IC50) | Cell-Based Assay | Reference |

| Non-steroidal | F44-A13 | 1.1 µM | Luciferase Reporter Assay | [1] |

| FLG249 | 32.0 nM | Luciferase Reporter Assay | [2][3] | |

| NDB | 3.4 µM | Not Specified | [2][3] | |

| 3f | 0.58 µM | Not Specified | [2][3] | |

| 25 | 9.2 nM | Not Specified | [2][3] | |

| Andrographolide Derivative | Andrographolide (1) | 9.7 µM | Luciferase Reporter Assay | [4] |

| Seco-Cholesterol Derivative | Compound 9a | 4.6 µM | Luciferase Reporter Assay | [2][3] |

| Natural Product | Guggulsterone | 6.47 µM | Yeast Two-Hybrid Assay | [5] |

| Compound 2a (diterpene) | 1.29 µM | Yeast Two-Hybrid Assay | [5] | |

| Compound 3a (daphneone) | 1.79 µM | Yeast Two-Hybrid Assay | [5] | |

| Natural Bile Acids | Tauro-β-muricholic acid (T-β-MCA) | 40 µM | Not Specified | [2][3] |

| Glycoursodeoxycholic acid (GUDCA) | 77.2 µM | Not Specified | [2][3] | |

| Tauroursodeoxycholic acid (TUDCA) | 75.1 µM | Not Specified | [2][3] | |

| Hyocholic acid (HCA) | 70.1 µM | Not Specified | [2][3] |

Key Signaling Pathway

The Farnesoid X Receptor (FXR) signaling pathway plays a pivotal role in maintaining metabolic homeostasis. Upon activation by endogenous bile acids, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to FXR response elements (FXREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in bile acid synthesis and transport, lipid metabolism, and glucose regulation. Novel antagonists interfere with this process, preventing the recruitment of coactivators and subsequent gene transcription.

Caption: FXR signaling pathway and the mechanism of antagonist action.

Experimental Workflows and Protocols

The discovery and characterization of novel FXR antagonists rely on a series of robust in vitro and cell-based assays. Below are detailed protocols for the most commonly employed methods.

Luciferase Reporter Gene Assay

This assay is a cornerstone for identifying and characterizing FXR modulators by measuring the transcriptional activity of the receptor in a cellular context.

Experimental Workflow Diagram:

Caption: Workflow for the FXR antagonist luciferase reporter gene assay.

Detailed Protocol:

-

Cell Seeding: Seed human embryonic kidney 293T (HEK293T) cells in a 96-well plate at a density that ensures 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with an expression plasmid for the Gal4 DNA-binding domain fused to the ligand-binding domain of FXR (Gal4-FXR-LBD), a luciferase reporter plasmid containing an upstream activator sequence (UAS-luciferase), and a Renilla luciferase plasmid as an internal control for transfection efficiency and cell viability. Use a suitable transfection reagent according to the manufacturer's protocol.[6]

-

Incubation: Incubate the transfected cells for 4-6 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Following incubation, replace the transfection medium with fresh medium containing the test compounds at various concentrations, along with a known FXR agonist (e.g., GW4064 or CDCA) at a concentration that elicits a submaximal response (EC80). Include appropriate controls: vehicle, agonist-only, and antagonist-only.

-

Second Incubation: Incubate the plates for an additional 16-24 hours.[6]

-

Cell Lysis and Luciferase Measurement: Lyse the cells using a passive lysis buffer. Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. The antagonistic activity is determined by the percentage of inhibition of the agonist-induced luciferase expression. Plot the normalized data against the log concentration of the test compound to calculate the half-maximal inhibitory concentration (IC50) value.

Yeast Two-Hybrid (Y2H) Assay

The Y2H assay is a powerful genetic method to screen for and confirm protein-protein interactions, in this case, the interaction between the FXR ligand-binding domain (LBD) and a coactivator peptide, which is disrupted by antagonists.

Experimental Workflow Diagram:

Caption: Workflow for the Yeast Two-Hybrid (Y2H) assay for FXR antagonists.

Detailed Protocol:

-

Plasmid Construction: Clone the ligand-binding domain of human FXR into a "bait" vector (e.g., pGBKT7) containing a DNA-binding domain (BD). Clone a coactivator peptide (e.g., from SRC-1) into a "prey" vector (e.g., pGADT7) containing a transcriptional activation domain (AD).

-

Yeast Transformation: Co-transform a suitable yeast strain (e.g., Y190) with the bait and prey plasmids using the lithium acetate method.

-

Selection of Transformants: Plate the transformed yeast on synthetic defined (SD) agar plates lacking specific nutrients (e.g., tryptophan and leucine) to select for yeast cells that have successfully taken up both plasmids.

-

Liquid Culture and Treatment: Inoculate single colonies of transformed yeast into liquid SD medium and grow overnight. Dilute the overnight culture and treat with various concentrations of the test compounds in the presence of an FXR agonist (e.g., 10 µM Chenodeoxycholic acid - CDCA).

-

Incubation: Incubate the cultures for 24 hours.

-

Reporter Gene Assay: Perform a quantitative assay for the reporter gene, typically β-galactosidase. This can be done using a substrate like o-nitrophenyl-β-D-galactopyranoside (ONPG), which produces a yellow color upon cleavage, or a chemiluminescent substrate.

-

Measurement and Data Analysis: Measure the absorbance or luminescence to quantify the reporter gene expression. The antagonistic activity is determined by the reduction in reporter gene expression in the presence of the test compound and the agonist, compared to the agonist-only control. Calculate the IC50 value from the dose-response curve.

AlphaScreen Assay

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology used to study biomolecular interactions in a microplate format. It is highly sensitive and well-suited for high-throughput screening of FXR antagonists.

Experimental Workflow Diagram:

Caption: Workflow for the AlphaScreen assay to identify FXR antagonists.

Detailed Protocol:

-

Reagent Preparation: Prepare the following reagents: Glutathione S-transferase (GST)-tagged FXR ligand-binding domain (LBD), a biotinylated coactivator peptide (e.g., SRC-1), streptavidin-coated Donor beads, and anti-GST Acceptor beads.

-

Reaction Mixture: In a 384-well microplate, add the test compounds at various concentrations, a fixed concentration of an FXR agonist (e.g., CDCA), GST-FXR-LBD, and the biotinylated coactivator peptide.

-

Incubation: Incubate the mixture to allow the protein-peptide interaction to reach equilibrium.

-

Bead Addition: Add the streptavidin-coated Donor beads and anti-GST Acceptor beads to the wells. The Donor beads will bind to the biotinylated peptide, and the Acceptor beads will bind to the GST-tagged FXR.

-

Second Incubation: Incubate the plate in the dark to allow the beads to bind to the protein-peptide complex.

-

Signal Detection: Read the plate using an AlphaScreen-compatible reader. Upon excitation at 680 nm, the Donor bead generates singlet oxygen, which, if in proximity (due to the FXR-coactivator interaction), will activate the Acceptor bead, leading to light emission at 520-620 nm.

-

Data Analysis: FXR antagonists will disrupt the interaction between FXR and the coactivator, leading to a decrease in the AlphaScreen signal. The IC50 value is determined by plotting the signal intensity against the log concentration of the antagonist.

Synthesis of Novel FXR Antagonists

The chemical synthesis of novel FXR antagonists often involves the modification of known scaffolds, such as natural products or previously identified synthetic compounds. Below are representative synthetic approaches for two classes of recently developed FXR antagonists.

Synthesis of Andrographolide Derivatives

Andrographolide, a natural product, has been identified as a weak FXR antagonist.[4] Its derivatives have been synthesized to improve potency and explore structure-activity relationships (SAR).

General Synthetic Scheme:

The synthesis of andrographolide derivatives often focuses on modifications at the 14-position and the 3,19-hydroxyl groups. For example, 14-phenoxy andrographolide derivatives have shown potent antagonistic activity.[4][7][8] The general approach involves:

-

Protection of the 3,19-hydroxyl groups: This is often achieved by forming an isopropylidene acetal.

-

Modification at the 14-position: This can involve the introduction of various substituted phenoxy groups.

-

Deprotection of the 3,19-hydroxyl groups: Removal of the protecting group to yield the final compounds.

Synthesis of 9,11-Seco-Cholesterol Derivatives

A novel class of FXR antagonists has been developed by cleaving the C-ring of cholesterol between the 9 and 11 positions to create 9,11-seco-cholesterol derivatives.[2][3][9]

Key Synthetic Steps:

-

Starting Material: The synthesis typically starts from 7-dehydrocholesterol.

-

C-Ring Cleavage: A key step is the oxidative cleavage of the C-ring to generate a seco-steroid skeleton with a ketone and a carboxylic acid or a related functional group.

-

Functional Group Manipulations: Further modifications are then made to the A-ring (e.g., at the 3-position) and the newly formed functionalities at the 9 and 11 positions to explore SAR and optimize antagonistic activity.

This technical guide provides a foundational understanding of the current landscape in the discovery and synthesis of novel FXR antagonists. The provided data, protocols, and pathway diagrams are intended to serve as a valuable resource for researchers dedicated to advancing this promising area of therapeutic development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of 9,11-Seco-Cholesterol Derivatives as Novel FXR Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and discovery of andrographolide derivatives as non-steroidal farnesoid X receptor (FXR) antagonists - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Discovery of Natural Products as Novel and Potent FXR Antagonists by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis and discovery of andrographolide derivatives as non-steroidal farnesoid X receptor (FXR) antagonists - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

The Therapeutic Potential of Farnesoid X Receptor (FXR) Antagonism in Cholestasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cholestasis, a condition characterized by the impairment of bile flow, leads to the accumulation of toxic bile acids in the liver, precipitating hepatocyte injury, inflammation, and fibrosis. The Farnesoid X Receptor (FXR), a nuclear receptor activated by bile acids, is a master regulator of bile acid homeostasis. While FXR agonists have been explored for certain cholestatic conditions, emerging evidence suggests a paradoxical yet promising therapeutic role for FXR antagonists, particularly in obstructive cholestasis. This technical guide provides an in-depth analysis of the therapeutic potential of FXR antagonism in cholestasis, focusing on the underlying mechanisms, supporting preclinical data, and relevant experimental methodologies. The conceptual "FXR antagonist 1" represents a therapeutic strategy aimed at mitigating liver injury in specific cholestatic settings by modulating key bile acid transport and synthesis pathways.

Introduction to FXR and its Role in Cholestasis

The Farnesoid X Receptor (FXR) is a ligand-activated transcription factor that plays a pivotal role in regulating the synthesis, transport, and metabolism of bile acids.[1][2][3] In response to elevated intracellular bile acid levels, FXR forms a heterodimer with the retinoid X receptor (RXR) and binds to specific response elements in the promoter regions of target genes.[2] This activation orchestrates a sophisticated feedback mechanism to protect the liver from bile acid overload.

However, in the context of obstructive cholestasis, where bile flow is physically impeded, the continued activation of FXR can be detrimental.[4][5] FXR activation upregulates the expression of the Bile Salt Export Pump (BSEP), which transports bile acids into the bile canaliculi.[4][6] In an obstructed system, this leads to increased pressure within the biliary tree, exacerbating liver injury.[5] This has led to the hypothesis that antagonizing FXR could be a beneficial therapeutic strategy in such conditions.[4][5][7]

Mechanism of Action of FXR Antagonism in Cholestasis

The therapeutic rationale for using an FXR antagonist in cholestasis, particularly obstructive cholestasis, is based on the concept of mitigating the detrimental effects of excessive FXR activation. The proposed mechanism of action for a theoretical "this compound" involves the modulation of key genes involved in bile acid transport and synthesis, ultimately protecting hepatocytes from bile acid-induced toxicity.

Downregulation of Canalicular Bile Acid Export

A primary mechanism of FXR antagonism is the downregulation of canalicular transporters, most notably the Bile Salt Export Pump (BSEP or ABCB11).[4][5] In obstructive cholestasis, the continuous pumping of bile salts into an already pressurized biliary system by BSEP contributes to hepatocyte damage.[5] By antagonizing FXR, the expression of BSEP is reduced, thereby decreasing the pressure in the obstructed bile ducts and lessening the extent of liver injury.[5] Studies in FXR knockout (FXR-KO) mice have demonstrated that the absence of FXR signaling protects against hepatic bile infarcts in a bile duct ligation (BDL) model of obstructive cholestasis.[4]

Upregulation of Basolateral Bile Acid Efflux

FXR antagonism leads to the upregulation of the basolateral transporter Multidrug Resistance-associated Protein 4 (MRP4 or ABCC4).[4][5] MRP4 facilitates the efflux of bile acids from hepatocytes back into the sinusoidal blood, from where they can be eliminated by the kidneys.[4][5] This provides an alternative route for bile acid disposal when the primary canalicular export pathway is compromised. The induction of MRP4 is a key adaptive response to cholestasis, and FXR antagonism appears to enhance this protective mechanism.[5]

Modulation of Bile Acid Synthesis

FXR activation in the liver and intestine normally suppresses bile acid synthesis by inhibiting the rate-limiting enzyme, cholesterol 7α-hydroxylase (CYP7A1).[2][4] While FXR antagonism might be expected to increase bile acid synthesis, the overall effect in obstructive cholestasis is a complex interplay of feedback loops. The benefit of reduced biliary pressure and enhanced basolateral efflux appears to outweigh the potential for increased bile acid synthesis in this specific context.[5]

Preclinical Evidence for FXR Antagonism

The therapeutic potential of FXR antagonism in cholestasis is primarily supported by preclinical studies using FXR knockout (FXR-KO) mice and models of obstructive cholestasis.

FXR Knockout Studies

Studies utilizing FXR-KO mice subjected to bile duct ligation (BDL), a common experimental model for obstructive cholestasis, have provided compelling evidence for the protective effects of FXR inhibition. These studies have shown that FXR-KO mice exhibit reduced liver injury, lower mortality rates, and decreased hepatic necrosis compared to wild-type counterparts after BDL.[4][5]

Table 1: Summary of Key Findings in FXR Knockout Mice with Obstructive Cholestasis

| Parameter | Wild-Type Mice (Post-BDL) | FXR-KO Mice (Post-BDL) | Reference |

| Liver Injury (e.g., ALT, AST) | Significantly elevated | Markedly reduced | [4][5] |

| Hepatic Necrosis | Extensive | Minimal | [4] |

| Mortality Rate | High | Significantly lower | [4][5] |

| BSEP (Abcb11) mRNA Expression | Upregulated | Downregulated | [4][5] |

| MRP4 (Abcc4) mRNA Expression | Induced | Markedly induced | [4][5] |

| Bile Infarcts | Present | Reduced | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of FXR antagonists in cholestasis.

Bile Duct Ligation (BDL) in Mice

Bile duct ligation is a widely used surgical procedure to induce obstructive cholestasis in rodents, mimicking the pathophysiology of human obstructive jaundice.[8][9][10][11]

Objective: To induce obstructive cholestasis and subsequent liver injury and fibrosis.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Anesthetic (e.g., isoflurane)

-

Surgical instruments (scissors, forceps, needle holders)

-

Suture material (e.g., 4-0 silk)

-

Heating pad

-

Stereomicroscope

Procedure:

-

Anesthetize the mouse using isoflurane.

-

Place the mouse in a supine position on a heating pad to maintain body temperature.

-

Make a midline laparotomy incision to expose the abdominal cavity.

-

Gently retract the liver to visualize the common bile duct.

-

Carefully dissect the common bile duct from the surrounding tissue.

-

Ligate the common bile duct in two locations with 4-0 silk sutures.

-

The bile duct may be transected between the two ligatures.

-

Close the abdominal wall and skin with sutures.

-

Provide postoperative analgesia and monitor the animals for recovery.

Sham-operated control animals undergo the same surgical procedure without the ligation of the bile duct.[11]

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

Objective: To quantify the mRNA expression levels of target genes (e.g., BSEP, MRP4, CYP7A1) in liver tissue.

Materials:

-

Liver tissue samples

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR instrument

-

Primers for target and reference genes (e.g., GAPDH, β-actin)

-

SYBR Green or TaqMan master mix

Procedure:

-

Homogenize liver tissue samples and extract total RNA using a commercial kit according to the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Perform qPCR using specific primers for the genes of interest and a reference gene.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Visualizations

Signaling Pathways

Experimental Workflow

Conclusion and Future Directions

The preclinical data, particularly from FXR knockout studies in models of obstructive cholestasis, strongly suggest that FXR antagonism is a viable and promising therapeutic strategy. By reducing the expression of the canalicular bile salt export pump BSEP and upregulating the basolateral transporter MRP4, an "this compound" could alleviate the detrimental accumulation of bile acids in hepatocytes and mitigate liver injury. This approach represents a paradigm shift from the use of FXR agonists and may be particularly beneficial for patients with cholestatic conditions characterized by physical obstruction of the biliary tree.

Future research should focus on the development of potent and selective FXR antagonists and their evaluation in a range of preclinical models of cholestasis. It will be crucial to further elucidate the long-term effects of FXR antagonism on bile acid homeostasis and to identify the patient populations most likely to benefit from this therapeutic approach. Clinical trials will be necessary to establish the safety and efficacy of FXR antagonists in patients with cholestatic liver diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting FXR in Cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. FXR and PXR: Potential therapeutic targets in cholestasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting FXR in cholestasis: hype or hope - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Induction of Obstructive Cholestasis in Mice | Springer Nature Experiments [experiments.springernature.com]

- 9. Induction of Obstructive Cholestasis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Induction of experimental obstructive cholestasis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Whitepaper: The Role and Impact of FXR Antagonist 1 on Bile Acid Homeostasis

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The Farnesoid X Receptor (FXR), a nuclear receptor activated by bile acids, is a master regulator of bile acid, lipid, and glucose homeostasis.[1][2][3] Its central role in maintaining metabolic balance has made it a significant target for therapeutic intervention in various diseases, including cholestasis and non-alcoholic steatohepatitis (NASH).[2][4] While FXR agonists have been extensively studied, the therapeutic potential of FXR antagonists is an emerging area of research.[4][5] This technical guide provides an in-depth analysis of a representative non-steroidal FXR antagonist, herein referred to as "FXR Antagonist 1" (based on the well-characterized compound 15/FLG249), and its effects on bile acid homeostasis.[6] We detail its mechanism of action, present quantitative data from key experiments, outline experimental protocols, and provide visual diagrams of the relevant biological pathways and workflows.

Introduction: FXR and Bile Acid Homeostasis

Bile acids are cholesterol-derived amphipathic molecules essential for the digestion and absorption of fats and fat-soluble vitamins.[2] However, at high concentrations, they can be cytotoxic. Therefore, their synthesis, transport, and metabolism are tightly regulated in a process known as enterohepatic circulation. The Farnesoid X Receptor (FXR) functions as an endogenous sensor for bile acids, playing a pivotal role in this regulatory network.[6][7]

FXR is highly expressed in the liver and intestine, the primary sites of bile acid synthesis and reabsorption.[1][3] When activated by bile acids like chenodeoxycholic acid (CDCA), FXR forms a heterodimer with the Retinoid X Receptor (RXR).[6][8] This complex then binds to FXR response elements (FXREs) on the DNA of target genes, modulating their transcription.[1][9]

The key regulatory pathways controlled by FXR include:

-

In the Liver: FXR activation induces the expression of the Small Heterodimer Partner (SHP), a nuclear receptor that inhibits the transcription of CYP7A1 and CYP8B1, the genes encoding the rate-limiting enzymes in the classic bile acid synthesis pathway.[6][10]

-

In the Intestine: FXR activation strongly induces the expression of Fibroblast Growth Factor 15 (FGF15 in rodents, FGF19 in humans).[11][12] FGF15/19 is secreted into the portal circulation and travels to the liver, where it binds to its receptor (FGFR4/β-Klotho) on hepatocytes to suppress CYP7A1 expression.[10][13]

This negative feedback loop ensures that bile acid synthesis is suppressed when intracellular bile acid levels are high, thus preventing their toxic accumulation.[1][13]

Mechanism of Action of FXR Antagonists

FXR antagonists are compounds that bind to FXR but prevent its activation, thereby blocking the downstream signaling initiated by natural bile acid ligands.[1] By inhibiting FXR activity, these antagonists disrupt the negative feedback mechanisms that control bile acid synthesis.

The primary molecular consequences of FXR antagonism are:

-

Inhibition of SHP Induction: In the liver, the antagonist prevents FXR-mediated induction of SHP.

-

Inhibition of FGF15/19 Induction: In the intestine, the antagonist blocks the induction of FGF15/19.

Both of these effects lead to the de-repression of the CYP7A1 gene. Consequently, the rate-limiting step of bile acid synthesis is upregulated, leading to an increased conversion of cholesterol into bile acids. This mechanism is of therapeutic interest for conditions characterized by hypercholesterolemia and certain metabolic disorders.[5][14]

References

- 1. What are FXR antagonists and how do they work? [synapse.patsnap.com]

- 2. Frontiers | Bile Acids and FXR: Novel Targets for Liver Diseases [frontiersin.org]

- 3. FXR (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Medicinal chemistry and pharmacological effects of Farnesoid X Receptor (FXR) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of Orally Active and Nonsteroidal Farnesoid X Receptor (FXR) Antagonist with Propensity for Accumulation and Responsiveness in Ileum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Activation of FXR by obeticholic acid induces hepatic gene expression of SR-BI through a novel mechanism of transcriptional synergy with the nuclear receptor LXR - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Differential regulation of bile acid homeostasis by the farnesoid X receptor in liver and intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mechanism of Tissue-specific Farnesoid X Receptor in Suppressing the Expression of Genes in Bile-acid Synthesis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of farnesoid X receptor signaling shows beneficial effects in human obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]

The Structural Basis of Farnesoid X Receptor Antagonism: A Technical Guide

An In-depth Examination of the Molecular Interactions Driving FXR Inhibition

The Farnesoid X Receptor (FXR), a nuclear receptor activated by bile acids, plays a pivotal role in regulating bile acid, lipid, and glucose metabolism. Its critical functions have positioned it as a significant therapeutic target for a range of metabolic diseases, including non-alcoholic steatohepatitis (NASH) and type 2 diabetes. While FXR agonists have been extensively studied, the therapeutic potential of FXR antagonists is an area of growing interest. This technical guide provides a comprehensive overview of the structural biology of FXR in complex with an antagonist, offering insights for researchers, scientists, and drug development professionals. For the purpose of this guide, we will focus on the potent, synthetic antagonist DY268 and use the crystal structure of FXR in an antagonist conformation as a representative model.

The Farnesoid X Receptor (FXR) Signaling Pathway and Antagonism

FXR functions as a ligand-activated transcription factor. Upon binding of an agonist, such as the endogenous bile acid chenodeoxycholic acid (CDCA), FXR undergoes a conformational change. This change promotes the dissociation of corepressors and the recruitment of coactivators, leading to the formation of a heterodimer with the Retinoid X Receptor (RXR). This FXR/RXR heterodimer then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, modulating their transcription.

Key downstream effects of FXR activation include the induction of the Small Heterodimer Partner (SHP), which in turn represses the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. FXR activation also induces the expression of Fibroblast Growth Factor 19 (FGF19) in the intestine, which further contributes to the suppression of bile acid synthesis in the liver.

An FXR antagonist functions by binding to the ligand-binding pocket (LBP) of the receptor and preventing the conformational changes necessary for coactivator recruitment and transcriptional activation. This blockade of the signaling cascade inhibits the downstream effects of FXR activation.

FXR Antagonist Signaling Pathway

Structural Insights into Antagonist Binding

The crystal structure of the FXR ligand-binding domain (LBD) in complex with an antagonist provides a molecular blueprint for understanding the mechanism of inhibition. While a structure with DY268 is not publicly available, the structure of FXR with the antagonist glycoursodeoxycholic acid (GUDCA) (PDB ID: 4QE6) reveals key features of the antagonist-bound state.

In the antagonist conformation, helix 12 (the activation function-2 or AF-2 helix), which is crucial for coactivator binding, is displaced from the body of the LBD. This displacement prevents the formation of the coactivator binding groove. Antagonists typically achieve this by introducing steric clashes that preclude the active conformation of helix 12 or by failing to make the necessary stabilizing contacts that an agonist would.

Quantitative Analysis of FXR Antagonist Binding

The binding affinity and kinetics of antagonists to FXR are critical parameters in drug development. These are typically determined using biophysical techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR). The data for several potent FXR antagonists are summarized below.

| Antagonist | Assay Type | Parameter | Value | Reference |

| DY268 | Cell-based transactivation assay | IC50 | 7.5 nM | [1][2] |

| Cell-based assay | IC50 | 468 nM | [1] | |

| (Z)-Guggulsterone | Transactivation assay (vs. CDCA) | IC50 | 15-17 µM | [3] |

| Glycoursodeoxycholic acid (GUDCA) | TR-FRET coactivator assay (vs. CDCA) | IC50 | 77.2 µM | [4] |

| Tauro-β-muricholic acid (T-β-MCA) | Competitive binding assay | IC50 | 40 µM | [3] |

Detailed Experimental Protocols

Protein Expression and Purification of FXR LBD

A common method for producing the FXR LBD for structural and biophysical studies involves recombinant expression in Escherichia coli.

Protocol:

-

Cloning: The cDNA encoding the human FXR ligand-binding domain (approximately residues 248-476) is subcloned into an expression vector, often with an N-terminal affinity tag such as a hexahistidine (His6) tag or Glutathione S-transferase (GST) tag to facilitate purification.

-

Expression: The expression plasmid is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A large-scale culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) (e.g., 0.5 mM) and the culture is incubated at a lower temperature (e.g., 18-25°C) overnight to enhance protein solubility.

-

Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 1 mM DTT, and protease inhibitors). The cells are lysed by sonication or high-pressure homogenization.

-

Affinity Chromatography: The soluble lysate is clarified by centrifugation and loaded onto an affinity chromatography column (e.g., Ni-NTA agarose for His-tagged protein or Glutathione agarose for GST-tagged protein). The column is washed extensively with wash buffer (lysis buffer with a low concentration of imidazole for His-tagged proteins). The protein is then eluted with an elution buffer containing a high concentration of the competing agent (e.g., 250 mM imidazole for His-tagged proteins or reduced glutathione for GST-tagged proteins).

-

Tag Cleavage (Optional): If required, the affinity tag is cleaved by a specific protease (e.g., TEV protease or thrombin). The cleaved tag and protease are then removed by a second round of affinity chromatography.

-

Size-Exclusion Chromatography: The final purification step is typically size-exclusion chromatography (gel filtration) to separate the FXR LBD from any remaining contaminants and aggregates. The protein is eluted in a suitable buffer for downstream applications (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT).

-

Quality Control: The purity and homogeneity of the protein are assessed by SDS-PAGE and its concentration is determined by UV-Vis spectrophotometry.

FXR LBD Purification Workflow

X-ray Crystallography of FXR LBD-Antagonist Complex

Determining the three-dimensional structure of the FXR LBD in complex with an antagonist is achieved through X-ray crystallography.

Protocol:

-

Complex Formation: The purified FXR LBD is incubated with a molar excess (e.g., 2-5 fold) of the antagonist to ensure saturation of the binding pocket.

-

Crystallization Screening: The protein-ligand complex is subjected to high-throughput crystallization screening using various commercially available or custom-made screens. The hanging drop or sitting drop vapor diffusion method is commonly employed. A small drop of the protein-ligand complex is mixed with a crystallization solution and equilibrated against a larger reservoir of the same solution.

-

Crystal Optimization: Initial crystal hits are optimized by systematically varying the concentrations of the precipitant, buffer pH, and additives to obtain diffraction-quality crystals. For the FXR LBD, crystallization conditions often include polyethylene glycol (PEG) as a precipitant in a buffered solution (e.g., 100 mM Bis-Tris pH 6.5-7.0) with various salts.[5]

-

Cryo-protection: Before data collection, crystals are typically cryo-protected to prevent ice formation during flash-cooling in liquid nitrogen. This is achieved by briefly soaking the crystals in a solution containing the mother liquor supplemented with a cryoprotectant such as glycerol, ethylene glycol, or sucrose.

-

Data Collection: X-ray diffraction data are collected at a synchrotron source. The crystal is mounted in a cryo-stream and rotated in the X-ray beam to collect a complete dataset of diffraction spots.

-

Structure Determination and Refinement: The structure is solved using molecular replacement, using a previously determined structure of FXR as a search model. The initial model is then refined against the experimental data, and the antagonist molecule is built into the electron density map.

X-ray Crystallography Workflow

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique to directly measure the thermodynamic parameters of binding, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Protocol:

-

Sample Preparation: The purified FXR LBD and the antagonist are extensively dialyzed against the same buffer to minimize buffer mismatch effects (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP). The concentrations of the protein and ligand are accurately determined.

-

Instrument Setup: The ITC instrument is thoroughly cleaned and equilibrated at the desired temperature (e.g., 25°C).

-

Titration: The FXR LBD solution (e.g., 10-30 µM) is placed in the sample cell of the calorimeter. The antagonist solution (e.g., 100-300 µM, typically 10-fold higher concentration than the protein) is loaded into the injection syringe. A series of small injections (e.g., 2-5 µL) of the antagonist are titrated into the protein solution. The heat change associated with each injection is measured.

-

Data Analysis: The raw data (heat flow versus time) are integrated to obtain the heat change per injection. These values are then plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) is then calculated using the equation: ΔG = ΔH - TΔS = -RTln(Ka), where Ka = 1/Kd.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics of binding, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (Kd = kd/ka) can be calculated.

Protocol:

-

Chip Preparation: A sensor chip (e.g., a CM5 chip) is activated for covalent immobilization of the ligand (FXR LBD).

-

Immobilization: The purified FXR LBD is immobilized onto the sensor chip surface via amine coupling. A target immobilization level is chosen to avoid mass transport limitations.

-

Binding Analysis: The antagonist is prepared in a series of concentrations in a suitable running buffer (e.g., HBS-EP+ buffer). The antagonist solutions are injected over the sensor chip surface at a constant flow rate. The association of the antagonist to the immobilized FXR is monitored in real-time as a change in the refractive index. After the association phase, running buffer is flowed over the chip to monitor the dissociation of the antagonist.

-

Regeneration: After each binding cycle, the sensor chip surface is regenerated by injecting a solution that disrupts the protein-ligand interaction without denaturing the immobilized protein (e.g., a short pulse of low pH buffer or high salt concentration).

-

Data Analysis: The sensorgrams (response units versus time) are corrected for non-specific binding by subtracting the signal from a reference flow cell. The corrected data are then globally fitted to a kinetic model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Conclusion

The structural and biophysical characterization of FXR antagonist binding is a critical component of drug discovery efforts targeting this important nuclear receptor. This guide provides a foundational understanding of the molecular mechanisms of FXR antagonism, the key quantitative parameters that define antagonist potency, and the detailed experimental methodologies required to obtain this information. A thorough understanding of the structural biology of FXR-antagonist interactions will continue to drive the design and development of novel therapeutics for a host of metabolic diseases.

References

A Deep Dive into the Pharmacokinetics and Pharmacodynamics of the FXR Antagonist FLG249

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core pharmacokinetic (PK) and pharmacodynamic (PD) properties of the potent and selective farnesoid X receptor (FXR) antagonist, FLG249. This nonsteroidal, orally active compound has demonstrated significant potential in preclinical models for the modulation of lipid metabolism and related disorders.

Pharmacodynamic Profile of FLG249

FLG249 exerts its biological effects by directly antagonizing the farnesoid X receptor, a key nuclear receptor involved in bile acid homeostasis, lipid metabolism, and glucose metabolism.[1]

In Vitro Activity

The antagonist potency of FLG249 has been quantified through various in vitro assays, demonstrating its high affinity for the FXR receptor.

| Assay Type | IC50 (nM) | Reference |

| TR-FRET Binding Assay | 32.9 ± 11.7 | [2] |

| Luciferase Reporter Assay | 0.05 ± 0.06 | [2] |

Mechanism of Action

FLG249 functions as an FXR antagonist by inducing the dissociation of both coactivators and corepressors from the receptor. This unique mechanism of action disrupts the normal transcriptional regulation mediated by FXR.[3]

In Vivo Pharmacodynamics in Murine Models

Oral administration of FLG249 to mice has been shown to effectively modulate the expression of FXR target genes in the ileum, a key tissue in bile acid signaling.

| Gene Target | Effect of FLG249 (10 and 30 mg/kg, oral) | Tissue | Reference |

| Shp (Small Heterodimer Partner) | Down-regulation | Ileum | [2] |

| Fgf15 (Fibroblast Growth Factor 15) | Down-regulation | Ileum | [1][2] |

| Asbt (Apical Sodium-Dependent Bile Acid Transporter) | Up-regulation | Ileum | [2] |

Furthermore, in a preclinical model of diet-induced obesity, long-term administration of FLG249 demonstrated a significant improvement in lipid metabolism. A four-week treatment regimen in high-fat diet-induced obese mice led to favorable alterations in genes related to bile acid metabolism, ceramide synthesis, and fatty acid β-oxidation.[4]

Pharmacokinetic Profile of FLG249

While detailed quantitative pharmacokinetic parameters for FLG249 in mice, such as Cmax, Tmax, AUC, and half-life, are not yet publicly available in the reviewed literature, the compound is characterized as an orally active antagonist with a notable propensity for accumulation in the ileum.[2] This tissue-specific distribution is a key feature that aligns with its observed pharmacodynamic effects on ileal FXR target genes. Further studies are required to fully elucidate the absorption, distribution, metabolism, and excretion (ADME) profile of FLG249.

Experimental Protocols

In Vivo Murine Studies

High-Fat Diet-Induced Obese Mouse Model:

-

Animal Model: C57BL/6J mice are typically used for diet-induced obesity models.

-

Diet: Mice are fed a high-fat diet (e.g., 45-60% kcal from fat) for a period of 8-16 weeks to induce obesity and metabolic dysfunction.[5][6]

-

Drug Administration: FLG249 is administered orally, likely via gavage. While the specific vehicle used for FLG249 has not been detailed, a common vehicle for oral administration in mice is a solution of 0.5% carboxymethyl cellulose (CMC) in water.[7]

-

Dosing Regimen: In the reported study, FLG249 was administered for 4 weeks.[4] Doses of 10 and 30 mg/kg have been shown to be effective in modulating FXR target genes.[2]

-

Endpoint Analysis: Following the treatment period, tissues such as the liver and ileum are collected for gene expression analysis (e.g., via qPCR) to assess the pharmacodynamic effects of the compound. Blood samples are also collected to analyze metabolic parameters.

In Vitro Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is utilized to quantify the binding affinity of FLG249 to the FXR ligand-binding domain.

-

Principle: The assay measures the disruption of the interaction between a fluorescently labeled FXR ligand and a terbium-labeled anti-GST antibody bound to a GST-tagged FXR ligand-binding domain (LBD). An antagonist will compete with the fluorescent ligand, leading to a decrease in the TR-FRET signal.[8][9]

-

General Protocol Outline:

-

A mixture of GST-tagged FXR-LBD and a terbium-labeled anti-GST antibody is prepared in an appropriate assay buffer.

-

A fluorescently labeled FXR ligand (probe) is added to the mixture.

-

Varying concentrations of the test compound (FLG249) are added to the wells of a microplate.

-

The assay plate is incubated to allow the binding reaction to reach equilibrium.

-

The TR-FRET signal is read on a compatible plate reader, with excitation typically around 340 nm and emission measured at two wavelengths (e.g., for the terbium donor and the fluorescent acceptor).

-

The IC50 value is calculated from the resulting dose-response curve.

-

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanisms and processes described, the following diagrams have been generated.

Caption: FXR Signaling Pathway and the Antagonistic Action of FLG249.

Caption: In Vivo Experimental Workflow for Evaluating FLG249 in Diet-Induced Obese Mice.

Caption: General Workflow for the In Vitro TR-FRET Assay to Determine FLG249 Potency.

References

- 1. iacuc.wsu.edu [iacuc.wsu.edu]

- 2. Voluntary oral administration of drugs in mice [protocols.io]

- 3. animalcare.ubc.ca [animalcare.ubc.ca]

- 4. Development of Time Resolved Fluorescence Resonance Energy Transfer-based Assay for FXR Antagonist Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Effects of high-altitude environment on pharmacokinetic parameters of gliquidone in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. documents.thermofisher.com [documents.thermofisher.com]

Preclinical Profile of FXR Antagonist 1 in Animal Models of Fibrosis: A Technical Guide

This technical guide provides an in-depth overview of the preclinical evaluation of Farnesoid X Receptor (FXR) Antagonist 1, a representative FXR antagonist, in various animal models of fibrosis. The document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to FXR Antagonism in Fibrosis

The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism.[1] Dysregulation of FXR signaling is implicated in the pathogenesis of various liver diseases, including non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH), which can lead to fibrosis and cirrhosis.[1] While FXR agonists have been explored for their therapeutic potential, FXR antagonists present an alternative strategy. By blocking FXR activation, these antagonists can modulate the expression of genes involved in metabolic and fibrotic pathways, offering a potential therapeutic avenue for liver fibrosis.[1]

FXR antagonists work by inhibiting the activity of the farnesoid X receptor, a ligand-activated transcription factor primarily expressed in the liver and intestines.[1] In pathological conditions, aberrant FXR activity can contribute to disease progression.[1] By blocking this activation, FXR antagonists can help to reduce hepatic fat accumulation, inflammation, and fibrosis.[1]

Mechanism of Action of FXR Antagonist 1

This compound is a selective and potent inhibitor of the Farnesoid X Receptor. Its mechanism of action involves binding to the FXR ligand-binding domain (LBD), which prevents the recruitment of co-activators and subsequent transcription of FXR target genes. This leads to the modulation of downstream signaling pathways involved in lipid metabolism and fibrosis.

A key aspect of its action is the differential regulation of FXR downstream genes. For instance, it has been shown to inhibit the expression of the lipid metabolism-regulating gene, Small Heterodimer Partner (SHP), as well as cholesterol metabolism-related genes such as Sterol Regulatory Element-Binding Protein 1 (SREBP1) and Cytochrome P450 7A1 (CYP7A1).[2]

Figure 1: Signaling pathway of this compound in the inhibition of fibrosis.

Preclinical Efficacy in Animal Models of Fibrosis

The anti-fibrotic efficacy of this compound has been evaluated in rodent models of liver fibrosis, including the high-fat diet (HFD)-induced NASH model in mice and the bile duct ligation (BDL) model in rats.

Quantitative Data Summary

The following tables summarize the key quantitative findings from these preclinical studies.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Value | Description |

| IC50 | 0.44 µM[2] | Concentration for 50% inhibition of FXR activity. |

| FXR Antagonism | >90%[2] | Potent antagonistic effect against FXR. |

| LXRα Antagonism | 10-20%[2] | Mild antagonistic effect, indicating selectivity. |

| PPARα Antagonism | 10-20%[2] | Mild antagonistic effect, indicating selectivity. |

Table 2: Efficacy of this compound in a High-Fat Diet (HFD) Mouse Model of NASH

| Parameter | Vehicle Control | This compound (100 mg/kg) | Outcome |

| Hepatic Lipid Accumulation | Severe | Significantly Inhibited[2] | Reduction in steatosis. |

| Liver Fibrosis | Present | Prevented[2] | Anti-fibrotic effect. |

Table 3: Efficacy of this compound in a Bile Duct Ligation (BDL) Rat Model of Liver Fibrosis

| Parameter | Vehicle Control | This compound (100 mg/kg) | Outcome |

| Hepatic Lipid Accumulation | Present | Effectively Inhibited[2] | Reduction in lipid toxicity. |

| Liver Fibrosis | Severe | Prevented[2] | Potent anti-fibrotic effect. |

Experimental Protocols

Detailed methodologies for the key preclinical experiments are provided below.

Animal Models

-

High-Fat Diet (HFD) Induced NASH in Mice:

-

Species: C57BL/6J mice.

-

Diet: A diet with 40-70% of calories from fat, often supplemented with cholesterol (0.1-2.0%) and fructose in the drinking water.[3]

-

Duration: 16-24 weeks to induce NASH with fibrosis.

-

Endpoint Analysis: Histological analysis of liver sections for steatosis, inflammation, and fibrosis (e.g., Sirius Red staining for collagen). Measurement of liver triglycerides and cholesterol levels.

-

-

Bile Duct Ligation (BDL) in Rats:

-

Species: Male Sprague-Dawley rats.

-

Procedure: The common bile duct is double-ligated and transected between the ligatures under anesthesia.

-

Duration: 2-4 weeks to induce significant cholestatic liver injury and fibrosis.

-

Endpoint Analysis: Assessment of liver fibrosis via histology and hydroxyproline content. Measurement of serum markers of liver injury (ALT, AST, ALP) and cholestasis (bilirubin).

-

Administration of this compound

-

Formulation: this compound is typically formulated in a vehicle such as 0.5% carboxymethylcellulose (CMC) for oral administration.

-

Dosage: Based on preclinical studies, an effective dose is 100 mg/kg, administered orally once daily.[2]

-

Treatment Period: Treatment is initiated either prophylactically at the start of the fibrotic insult or therapeutically after fibrosis has been established.

Figure 2: General experimental workflow for preclinical evaluation of this compound.

Conclusion

The preclinical data strongly suggest that this compound is a promising therapeutic candidate for the treatment of liver fibrosis. It demonstrates potent and selective FXR antagonism, leading to the inhibition of lipid accumulation and prevention of fibrosis in relevant animal models. The well-defined mechanism of action and significant in vivo efficacy warrant further investigation and clinical development.

References

Exploring the Off-Target Effects of FXR Antagonist 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the off-target effects of a representative Farnesoid X Receptor (FXR) antagonist, herein referred to as "FXR Antagonist 1." The guide is designed to offer a comprehensive overview of the potential for cross-reactivity with other nuclear receptors, present quantitative data on selectivity, and detail the experimental protocols for assessing these off-target interactions.

Introduction to FXR and its Antagonism

The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism.[1][2][3] Activated by bile acids, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to FXR response elements on DNA, leading to the transcription of target genes.[1][3] FXR antagonists are compounds that inhibit this activity and are being investigated for their therapeutic potential in various metabolic diseases.[1][4] However, due to structural similarities in the ligand-binding domains of nuclear receptors, the potential for off-target effects is a critical consideration in drug development.[5]

Potential Off-Target Interactions

While designed for selectivity, FXR antagonists can exhibit cross-reactivity with other members of the nuclear receptor superfamily. The most common potential off-targets include:

-

Pregnane X Receptor (PXR) : A key regulator of xenobiotic metabolism.

-

Liver X Receptor (LXR) : Involved in cholesterol homeostasis and lipogenesis.

-

Peroxisome Proliferator-Activated Receptors (PPARs) : Regulators of lipid and glucose metabolism.

Quantitative Analysis of Off-Target Effects

The selectivity of an FXR antagonist is determined by comparing its potency at the intended target (FXR) with its activity at other receptors. This is typically expressed as the half-maximal inhibitory concentration (IC50) for FXR and the percent inhibition at a high concentration for potential off-target receptors.

Table 1: Selectivity Profile of this compound

| Target | IC50 (nM) | % Inhibition at 10 µM |

| FXR | 10 | 100% |

| PXR | >10,000 | <5% |

| LXRα | >10,000 | <5% |

| LXRβ | >10,000 | <5% |

| PPARα | >10,000 | <2% |

| PPARγ | >10,000 | <2% |

| PPARδ | >10,000 | <2% |

This data is representative and compiled from descriptions of selective FXR antagonists in the literature.[5]

Signaling Pathway of FXR Antagonism

The primary mechanism of action for an FXR antagonist is the prevention of the recruitment of coactivators to the FXR/RXR heterodimer, thereby inhibiting the transcription of target genes involved in metabolic regulation.

Caption: FXR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Nuclear Receptor Selectivity Panel: Reporter Gene Assay

This assay is the standard method for assessing the selectivity of a compound against a panel of nuclear receptors.[5]

Objective: To quantify the antagonistic activity of this compound against a panel of nuclear receptors.

Materials:

-

Cell lines engineered to express a specific nuclear receptor (e.g., PXR, LXRα, LXRβ, PPARα, PPARγ) and a corresponding reporter gene (e.g., luciferase).

-

Appropriate cell culture media.

-

Known agonists for each nuclear receptor.

-

This compound.

-

Lysis buffer and luciferase assay substrate.

-

Microplate reader.

Methodology:

-

Cell Seeding: Plate the engineered cell lines in 96-well plates and incubate overnight.

-

Compound Treatment: Treat the cells with a concentration range of this compound in the presence of a known agonist for each respective receptor. Include controls with agonist only and vehicle only.

-

Incubation: Incubate the plates for 24 hours.

-

Cell Lysis: Lyse the cells using the appropriate lysis buffer.

-

Luminescence Reading: Add the luciferase substrate to the cell lysate and measure the luminescence using a microplate reader.

-

Data Analysis: Normalize the reporter gene activity to a control (e.g., Renilla luciferase). Plot the normalized data against the log concentration of this compound to determine the IC50 value for FXR and the percent inhibition for off-target receptors.[5]

Caption: Workflow for the nuclear receptor reporter gene assay.

Differentiating On-Target vs. Off-Target Effects: CRISPR/Cas9 Knockout

To confirm that the observed cellular effects of an antagonist are mediated through its intended target, a target knockout cell line can be utilized.[6]

Objective: To determine if the effects of this compound are dependent on the presence of FXR.

Materials:

-

Wild-type cell line responsive to FXR modulation.

-

CRISPR/Cas9 system with guide RNAs targeting the FXR gene.

-

This compound.

-

Assay reagents to measure a downstream biological effect (e.g., qPCR for target gene expression).

Methodology:

-

Generate Knockout Cell Line: Use CRISPR/Cas9 to create a cell line that does not express FXR. Validate the knockout by Western blot or qPCR.[6]

-

Treatment: Treat both the wild-type and FXR-knockout cell lines with this compound.

-

Assay for Biological Effect: Measure a known downstream effect of FXR antagonism (e.g., expression of a target gene like SHP).

-

Data Analysis: Compare the response to the antagonist in the wild-type versus the knockout cells. If the antagonist has no effect in the knockout cells, it confirms the effect is on-target.[6]

References

- 1. What are FXR antagonists and how do they work? [synapse.patsnap.com]

- 2. FXR (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 3. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Medicinal chemistry and pharmacological effects of Farnesoid X Receptor (FXR) antagonists [edoc.unibas.ch]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

FXR Antagonist 1: A Deep Dive into its Therapeutic Potential for Gastrointestinal Cancers

A Technical Guide for Researchers and Drug Development Professionals

The farnesoid X receptor (FXR), a nuclear receptor primarily known for its role in bile acid metabolism, has emerged as a compelling therapeutic target in the realm of gastrointestinal (GI) cancers. Its intricate involvement in cell proliferation, apoptosis, and inflammation has spurred investigations into the potential of FXR antagonists as novel anti-cancer agents. This technical guide provides a comprehensive overview of a prominent FXR antagonist, Guggulsterone, and its preclinical efficacy in various GI cancer models. We will delve into its mechanism of action, present quantitative data on its anti-tumor effects, and provide detailed experimental protocols for key assays, alongside visual representations of the signaling pathways involved.

Guggulsterone: An Overview of the FXR Antagonist

Guggulsterone, a plant sterol derived from the resin of the Commiphora wightii tree, has been identified as a potent antagonist of FXR. Its ability to modulate FXR activity has positioned it as a valuable tool for studying the receptor's role in cancer and as a potential therapeutic agent itself. In the context of GI cancers, guggulsterone has demonstrated promising anti-proliferative and pro-apoptotic effects in preclinical studies.[1][2]

Quantitative Analysis of Guggulsterone's Efficacy

The anti-cancer effects of guggulsterone have been quantified across various GI cancer cell lines. The following tables summarize the available data on its half-maximal inhibitory concentration (IC50) for cell viability and its impact on apoptosis.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| HCT-116 | Colon Cancer | 21 | [3] |

| HT-29 | Colon Cancer | >50 | [4] |

| SKGT-4 | Esophageal Cancer | Not Reported | [5] |

| TE-12 | Esophageal Cancer | Not Reported | [5] |

| SGC-7901 | Gastric Cancer | Not Reported | [2] |

Table 1: IC50 Values of Guggulsterone in Gastrointestinal Cancer Cell Lines

| Cell Line | Cancer Type | Apoptosis Induction | Key Markers | Citation |

| HT-29 | Colon Cancer | Significant increase | Activation of caspase-3 and -8, PARP cleavage | [6][7] |

| HCT-116 | Colon Cancer | Significant increase | Upregulation of p53, downregulation of Bcl-2, cIAP-1, survivin | [5] |

| Esophageal Cancer Cells | Esophageal Cancer | Dose-dependent increase | Activation of caspase-3, -8, and -9 | [5] |

Table 2: Pro-Apoptotic Effects of Guggulsterone in Gastrointestinal Cancer Cell Lines

Signaling Pathways Modulated by FXR Antagonism

Guggulsterone's anti-cancer activity is attributed to its ability to modulate key signaling pathways that are often dysregulated in GI malignancies.

The Wnt/β-catenin Signaling Pathway

In colorectal cancer, FXR has been shown to act as a tumor suppressor by negatively regulating the Wnt/β-catenin pathway.[1] FXR can physically interact with β-catenin, preventing its translocation to the nucleus and subsequent activation of target genes that promote cell proliferation, such as c-Myc and Cyclin D1.[2][8] By antagonizing FXR, guggulsterone may disrupt this inhibitory interaction, leading to a complex interplay that, in some contexts, can paradoxically inhibit tumor growth through other mechanisms.

The NF-κB Signaling Pathway

The transcription factor NF-κB is a key player in inflammation and cancer, promoting cell survival and proliferation. FXR has been shown to exert anti-inflammatory effects by inhibiting the NF-κB pathway.[2] In gastric cancer, chronic inflammation is a major driver of tumorigenesis. By antagonizing FXR, guggulsterone may modulate the inflammatory microenvironment of gastric tumors, although the precise consequences of this interaction are still under investigation.

Detailed Experimental Protocols

To facilitate the replication and further investigation of guggulsterone's effects, this section provides detailed protocols for key in vitro and in vivo assays.

Cell Viability Assay (MTT Assay)

This protocol is adapted for determining the IC50 of guggulsterone in GI cancer cell lines.[9]

Materials:

-

Gastrointestinal cancer cell lines (e.g., HT-29, HCT-116)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Guggulsterone (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of guggulsterone in complete medium.

-

Remove the medium from the wells and add 100 µL of the guggulsterone dilutions (or vehicle control, DMSO) to the respective wells.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (TUNEL Assay)

This protocol outlines the detection of apoptosis-induced DNA fragmentation.[10]

Materials:

-

Cells treated with guggulsterone

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde in PBS

-

Permeabilization solution (e.g., 0.25% Triton™ X-100 in PBS)

-

TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)

-

Nuclear counterstain (e.g., DAPI)

-

Fluorescence microscope

Procedure:

-

Culture cells on coverslips in a 24-well plate and treat with guggulsterone or vehicle control.

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells twice with PBS.

-

Permeabilize the cells with permeabilization solution for 20 minutes at room temperature.

-

Wash the cells twice with deionized water.

-

Equilibrate the cells with TdT reaction buffer for 10 minutes.

-

Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber, protected from light.

-

Wash the cells twice with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Apoptotic cells will exhibit green fluorescence in the nucleus.

In Vivo Xenograft Model

This protocol describes the evaluation of guggulsterone's anti-tumor efficacy in a mouse model.[6]

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

HT-29 colon cancer cells

-

Matrigel

-

Guggulsterone (formulated for oral or intraperitoneal administration)

-

Calipers

Procedure:

-

Subcutaneously inject a suspension of 1-5 x 10⁶ HT-29 cells mixed with Matrigel into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

-

Randomly assign the mice to treatment and control groups.

-

Administer guggulsterone (e.g., 2 mg/mouse/day, orally) or vehicle control to the respective groups daily.[11]

-

Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study (e.g., after 3-4 weeks of treatment), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

Conclusion and Future Directions

The FXR antagonist guggulsterone has demonstrated significant potential as a therapeutic agent for gastrointestinal cancers in preclinical models. Its ability to induce apoptosis and inhibit cell proliferation through the modulation of key signaling pathways, such as Wnt/β-catenin and NF-κB, provides a strong rationale for further investigation.

Future research should focus on:

-

Conducting more extensive studies to determine the IC50 values of guggulsterone in a broader range of GI cancer cell lines.

-

Elucidating the detailed molecular mechanisms underlying the context-dependent effects of FXR antagonism in different GI cancers.

-

Evaluating the efficacy of guggulsterone in combination with standard-of-care chemotherapies.

-

Developing more potent and selective synthetic FXR antagonists with improved pharmacokinetic properties for clinical translation.

The continued exploration of FXR antagonists represents a promising avenue for the development of novel and effective therapies for patients with gastrointestinal malignancies.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. Targeting Farnesoid X receptor (FXR) for developing novel therapeutics against cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Guggulsterone Inhibits Tumor Cell Proliferation, Induces S-Phase Arrest, and Promotes Apoptosis Through Activation of c-Jun N-Terminal Kinase, Suppression of Akt pathway, and Downregulation of Antiapoptotic Gene Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Potential of guggulsterone, a farnesoid X receptor antagonist, in the prevention and treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Guggulsterone induces apoptosis in colon cancer cells and inhibits tumor growth in murine colorectal cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Guggulsterone inhibits tumor cell proliferation, induces S-phase arrest, and promotes apoptosis through activation of c-Jun N-terminal kinase, suppression of Akt pathway, and downregulation of antiapoptotic gene products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. researchgate.net [researchgate.net]

Understanding the Tissue-Specific Effects of FXR Antagonist 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Farnesoid X Receptor (FXR), a nuclear receptor primarily expressed in the liver and intestine, is a key regulator of bile acid, lipid, and glucose homeostasis. Its role in metabolic diseases has made it a significant target for therapeutic intervention. While FXR agonists have been extensively studied, the therapeutic potential of FXR antagonists is an emerging area of research. This technical guide provides an in-depth analysis of FXR antagonist 1 (also known as compound F6) , a potent and selective intestinal FXR antagonist. This document details its mechanism of action, tissue-specific effects with a focus on the liver, intestine, and adipose tissue, and provides comprehensive experimental protocols for its characterization.

Introduction to this compound (Compound F6)